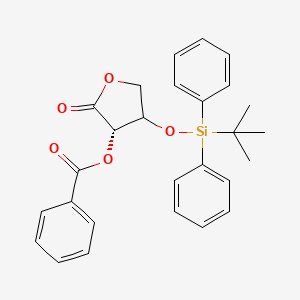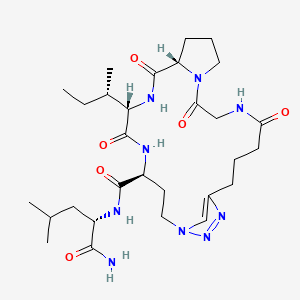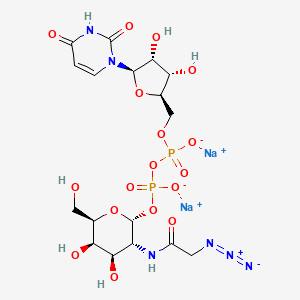
UDP-GalNAz (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine diphosphate N-azidoacetylgalactosamine disodium, commonly known as UDP-GalNAz (disodium), is a nucleotide sugar analog. It is structurally similar to uridine diphosphate N-acetylgalactosamine (UDP-GalNAc), which is a donor substrate for many N-acetylgalactosaminyltransferases. These enzymes transfer N-acetylgalactosamine residues from the nucleotide sugar to saccharide or peptide acceptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UDP-GalNAz (disodium) involves the chemical modification of UDP-GalNAc. The azide group is introduced to the N-acetylgalactosamine moiety, resulting in UDP-GalNAz. This compound is typically synthesized through a series of enzymatic reactions that involve the conversion of UDP-GalNAc to UDP-GalNAz using specific glycosyltransferases .
Industrial Production Methods
Industrial production of UDP-GalNAz (disodium) is generally carried out using biotechnological methods. These methods involve the use of genetically engineered microorganisms that express the necessary enzymes for the conversion of UDP-GalNAc to UDP-GalNAz. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
UDP-GalNAz (disodium) undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of UDP-GalNAz reacting with an alkyne group in the presence of copper catalysts to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): Requires strained alkyne-containing molecules such as DBCO or BCN.
Major Products
The major products of these reactions are triazole-linked conjugates, which are formed through the cycloaddition reactions .
Wissenschaftliche Forschungsanwendungen
UDP-GalNAz (disodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Utilized in the study of glycosylation processes and the labeling of glycoproteins.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of bioactive compounds and the modification of biomolecules.
Wirkmechanismus
UDP-GalNAz (disodium) exerts its effects through its role as a donor substrate for glycosyltransferases. The azide group allows for the incorporation of the compound into glycoproteins and other biomolecules through click chemistry reactions. This enables the labeling and visualization of glycosylation events in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine diphosphate N-acetylgalactosamine (UDP-GalNAc): The parent compound of UDP-GalNAz, used as a donor substrate for glycosyltransferases.
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): Another nucleotide sugar used in glycosylation processes.
Uniqueness
UDP-GalNAz (disodium) is unique due to the presence of the azide group, which allows for its use in click chemistry reactions. This makes it a valuable tool for the labeling and study of glycosylation events, providing insights into the roles of glycoproteins in various biological processes .
Eigenschaften
Molekularformel |
C17H24N6Na2O17P2 |
|---|---|
Molekulargewicht |
692.3 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4R,5R,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2/t6-,7-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 |
InChI-Schlüssel |
XGTPLFSPWJKVQB-SGNQCPJASA-L |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
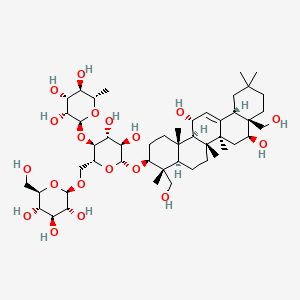

![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)
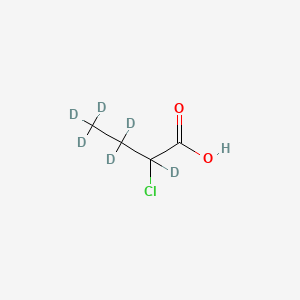
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
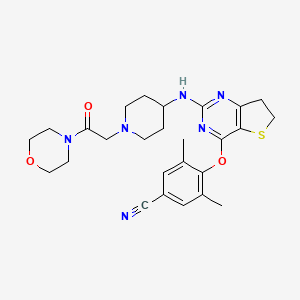
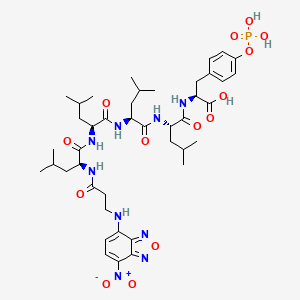
![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride](/img/structure/B12407493.png)
